2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Molecular Formula: C₂₃H₂₁F₃N₄O₂
Average Mass: 442.441 g/mol
Key Structural Features:
- Indole core: A 1H-indole scaffold linked to a 1,3,4-oxadiazole ring at position 2.
- Oxadiazole substitution: A 5-ethyl group on the 1,3,4-oxadiazole ring.
- Acetamide side chain: The acetamide is N-substituted with a 4-(trifluoromethyl)phenyl group.
Synthesis: Synthesized via cyclization and coupling reactions, as inferred from analogous methods in (NaH/DMF-mediated coupling of oxadiazole-thiol intermediates with bromoacetamides).
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-11-13-5-3-4-6-16(13)28(17)12-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORRHKBCPLANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theoxadiazole and indole moieties have been reported to exhibit a broad range of biological activities. Oxadiazoles, for instance, have been associated with anticancer, antidiabetic, antiviral, anti-inflammatory, and antibacterial activities. Indole derivatives, on the other hand, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents.
Mode of Action
It’s worth noting that oxadiazole derivatives have been found to exhibit significantacetylcholinesterase inhibitory activity . This suggests that the compound might interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase.
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Cellular Effects
Oxadiazole derivatives have been reported to exhibit significant anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Oxadiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Some oxadiazole derivatives have been reported to exhibit good stability.
Dosage Effects in Animal Models
Some oxadiazole derivatives have been reported to exhibit significant anti-COVID-19 activities at certain concentrations.
Metabolic Pathways
Oxadiazole derivatives have been reported to interact with various enzymes and cofactors.
Transport and Distribution
Some oxadiazole derivatives have been reported to undergo complexation with a ruthenium (II) precursor.
Biological Activity
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The compound features an indole moiety linked to a 1,3,4-oxadiazole ring and a trifluoromethyl phenyl group, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| Purity | ≥95% |
The compound's mechanism of action is primarily associated with its ability to inhibit specific enzyme targets involved in cancer progression. Notably, it has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth and inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, in vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of indole-based oxadiazoles on human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like erlotinib:
| Cell Line | Compound IC50 (µM) | Erlotinib IC50 (µM) |
|---|---|---|
| HCT116 | 6.43 ± 0.72 | 17.86 ± 3.22 |
| A549 | 9.62 ± 1.14 | 19.41 ± 2.38 |
| A375 | 8.07 ± 1.36 | 23.81 ± 4.17 |
The study further revealed that the compound enhanced apoptosis rates significantly compared to erlotinib, highlighting its potential as a more effective treatment option .
Mechanistic Insights
Molecular docking studies have suggested that the compound interacts with the active site of EGFR, leading to inhibition of its kinase activity. This interaction is facilitated by hydrophobic interactions between the aromatic rings of the compound and key amino acid residues within the receptor .
Structure-Activity Relationship (SAR)
The incorporation of different substituents on the indole and oxadiazole rings has been shown to influence the biological activity significantly. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been correlated with increased potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A : 2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₃H₂₁F₃N₄O₂ (identical to target compound) .
- Key Difference : The 5-ethyl group is replaced with a bulkier 5-isobutyl group.
- Impact : Increased steric hindrance may reduce binding affinity to enzymes or receptors but enhance lipophilicity (logP).
Compound B : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)acetamide
Variations in the Acetamide Substituent
Compound C : 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Molecular Formula : C₂₂H₂₂N₄O₂ ().
- Key Difference : The 4-(trifluoromethyl)phenyl group is replaced with a 4-methylbenzyl group.
Compound D : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| logP (Predicted) | ~3.8 (highly lipophilic) | ~4.2 (higher lipophilicity) | ~2.5 (polar sulfanyl group) |
| Solubility (aq.) | Low (trifluoromethyl group) | Very low (isobutyl group) | Moderate (thiazole substituent) |
| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate (bulky isobutyl slows metabolism) | Low (thiol oxidation risk) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
